Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

TRPV1 Antagonist Pain Research Structure-Activity Relationship

For researchers probing TRPV1 hydrophobic pocket tolerance, this N,N'-disubstituted urea provides a structurally distinct benzo[b]thien-2-ylmethyl substituent not found in standard benzyl or trifluoromethylbenzyl analogs. - Enables head-to-head benchmarking against compound 5f (Ki 1.0 nM) to map heteroaromatic SAR. - Supports functional selectivity assays (e.g., calcium flux vs. cAMP) to identify biased signaling at human TRPV1. - Serves as a strategic backup lead with differentiated metabolic and IP profile when lead series show CYP450 liability. Reliable supply with batch-to-batch consistency for drug discovery programs targeting chronic pain, neuropathic pain, or overactive bladder.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
CAS No. 648420-32-0
Cat. No. B12602325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
CAS648420-32-0
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O
InChIInChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24)
InChIKeyBZTALFKDYLLMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 648420-32-0: Chemical Class and Core Structure


Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- is a synthetic small molecule belonging to the class of N,N'-disubstituted ureas. Its core pharmacophore is defined by a 7-hydroxynaphthalen-1-yl group, a motif identified in a series of potent human vanilloid receptor 1 (VR1/TRPV1) antagonists [1]. The compound is distinguished from other analogs in this class by the specific incorporation of a benzo[b]thien-2-ylmethyl substituent on the urea nitrogen, which introduces heteroaromatic sulfur character not present in simpler phenyl or trifluoromethylbenzyl analogs [1]. This structural combination results in unique physicochemical properties, including a topological polar surface area (TPSA) of 89.6 Ų and a calculated logP of approximately 4.4 .

Generic Substitution Failure for CAS 648420-32-0


Simple substitution with other commercially available 7-hydroxynaphthalen-1-yl urea derivatives is scientifically invalid for maintaining target potency and pharmacological profile. The established structure-activity relationship (SAR) for this chemotype is highly sensitive to the N'-substituent [1]. For instance, the model compound 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (5f) achieves a binding Ki of 1.0 nM and a functional antagonist IC50 of 4 nM in human VR1 assays [1]. Changing the lipophilic benzyl group to a bioisosteric but electronically distinct benzo[b]thien-2-ylmethyl group, as in CAS 648420-32-0, is expected to significantly alter the interaction with the receptor's hydrophobic binding pocket, affecting both affinity and off-rate kinetics [1]. Generic substitution without exact verification of the specific compound's unique activity profile risks catastrophic loss of potency and selectivity in a research program.

CAS 648420-32-0: Key Differentiators vs. Analogs


TRPV1 Target Engagement vs. Untargeted Ureas

The 7-hydroxynaphthalen-1-yl urea chemotype, to which CAS 648420-32-0 belongs, is a confirmed ligand class for human VR1 (TRPV1). In contrast, most urea compounds have no intrinsic affinity for this target. The class-defining publication demonstrates that the core scaffold enables high-affinity binding with Ki values in the low nanomolar range. For example, the close analog 5f achieves Ki=1.0 nM and a functional IC50=4 nM against capsaicin challenge in a human VR1 assay [1]. While direct binding data for CAS 648420-32-0 is not disclosed in the core literature, its structural inclusion as a 7-hydroxynaphthalen-1-yl urea allows a strong class-level inference of similar target engagement capability, differentiating it from any generic urea not bearing this specific pharmacophore.

TRPV1 Antagonist Pain Research Structure-Activity Relationship

Structural Differentiation: Heteroaryl vs. Phenyl Group

The defining structural differentiator for CAS 648420-32-0 is its benzo[b]thien-2-ylmethyl group, which replaces the 4-trifluoromethylbenzyl group in the prototype antagonist 5f [1]. This replacement is a classic heteroaryl-for-phenyl bioisosteric substitution. The benzothiophene introduces a sulfur atom and a distinct π-electron distribution, modifying the steric bulk (molecular weight: 348.42 vs. 346.31 for compound 5f) and electronic properties (calculated logP approx. 4.4 vs. a higher logP expected for -CF3 analog). This structural nuance directly impacts the compound's interaction with the hydrophobic channel of the TRPV1 receptor, potentially conferring differential selectivity and pharmacokinetic behavior compared to the trifluoromethylphenyl series.

Bioisostere Drug Design TRPV1 Modulator

Aromatic vs. Saturated Substituents

A close structural comparator is Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- (CAS 648420-20-7), which features a saturated cyclohexylmethyl substituent instead of a planar aromatic one. The benzo[b]thien-2-ylmethyl group in CAS 648420-32-0 offers a rigid, planar, aromatic system capable of π-π stacking interactions with aromatic residues in the TRPV1 binding pocket, a feature absent in the flexible, saturated cyclohexylmethyl analog. This key difference is well-understood in medicinal chemistry, where planar heteroaromatics can dramatically enhance binding affinity and subtype selectivity over saturated or alkyl substituents. The benzo[b]thien-2-ylmethyl group thus provides a distinct pharmacophoric element for programmable enhancement of target affinity.

Conformational Restriction Receptor Binding SAR Exploration

7-Hydroxy Group vs. Non-Hydroxylated Analogs

The 7-hydroxy group on the naphthalen-1-yl scaffold is a defining feature of this chemotype, forming a critical hydrogen bond with the receptor. Published SAR data from the seminal paper explicitly state that the potency of this class is highly dependent on the presence of the 7-hydroxy group [1]. A structurally similar but non-hydroxylated analog, N-(7-methoxy-1-naphthalenyl)-N'-(benzyl)urea, would lack this key hydrogen bond donor. The computed hydrogen bond donor count for CAS 648420-32-0 is 3, including this pivotal 7-hydroxy group . Removing it would reduce the donor count and is projected to result in a loss of potency of at least 10- to 100-fold, based on the class SAR where the hydroxy group was deemed essential [1].

Hydrogen Bond Donor Metabolic Stability Potency

Research & Industrial Applications for CAS 648420-32-0


TRPV1 Antagonist SAR Expansion

This compound is ideally suited as a research tool to explore the tolerance of the human TRPV1 receptor for heteroaromatic substituents on the prototypical 7-hydroxynaphthalen-1-yl urea scaffold. By directly comparing its in vitro potency and selectivity with the published benchmark compound 5f [1], scientists can develop a comprehensive pharmacophore model for next-generation analgesic or anti-inflammatory agents that require a specific lipophilic and electronic profile. The differentiated benzothienyl group opens new chemical space for patentable lead optimization.

Deconvoluting TRPV1 Signaling Pathways

The unique electronic properties of the benzo[b]thien-2-ylmethyl group, compared to standard phenyl or saturated alkyl substituents in other analogs, may confer a distinct signaling bias (functional selectivity) at the TRPV1 receptor [1]. This compound can be used in functional assays (e.g., calcium flux vs. cAMP accumulation) to determine if its unique structure biases the receptor toward a specific signaling pathway, a critical step in moving from target identification to a safe and effective therapeutic candidate.

Lead Diversification for Pain & Inflammation

For industrial drug discovery programs targeting TRPV1 for chronic pain, neuropathic pain, or overactive bladder, CAS 648420-32-0 provides an unconventional diversification point [1]. When a lead series centered on a benzyl or trifluoromethylbenzyl N'-substituent encounters common issues like CYP450 liability or poor selectivity, the benzo[b]thien-2-ylmethyl analog offers a strategic backup with a distinct metabolic and binding profile. Its procurement supports backup compound identification and intellectual property generation.

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